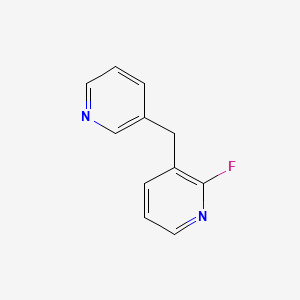

2-Fluoro-3-(pyridin-3-ylmethyl)pyridine

Description

Properties

CAS No. |

1152090-80-6 |

|---|---|

Molecular Formula |

C11H9FN2 |

Molecular Weight |

188.2 g/mol |

IUPAC Name |

2-fluoro-3-(pyridin-3-ylmethyl)pyridine |

InChI |

InChI=1S/C11H9FN2/c12-11-10(4-2-6-14-11)7-9-3-1-5-13-8-9/h1-6,8H,7H2 |

InChI Key |

ZHFIJMPBIXILCN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CC2=C(N=CC=C2)F |

Canonical SMILES |

C1=CC(=CN=C1)CC2=C(N=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure places it within a broader class of fluoropyridine derivatives. Key analogs include:

- 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine : A PET ligand for nicotinic acetylcholine receptors, demonstrating the importance of fluorine in enhancing binding affinity and metabolic stability .

- 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine (FPyKYNE) : Used in click chemistry for synthesizing AT1 receptor tracers, highlighting the versatility of fluoropyridines in modular drug design .

- Pyridin-3-ylmethyl carboxylate derivatives : These compounds exhibit MDR reversal activity, with substituent positioning (e.g., pyridin-3-yl vs. pyridin-2-yl) significantly affecting potency .

Table 1: Structural and Functional Comparison

Physicochemical Properties

While exact data for this compound are unavailable, analogs provide insights:

- Melting Points: Fluoropyridine derivatives with bulky substituents (e.g., hexahydroquinoline-carbonitrile derivatives) exhibit high melting points (268–292°C), attributed to enhanced crystallinity from polar groups like nitriles and carbonyls .

- Molecular Weight and Stability : Derivatives with aromatic substituents (e.g., 4-substituted phenyl groups) show molecular weights ranging from 466–545 g/mol, with fluorine contributing to metabolic stability .

Table 2: Selected Physicochemical Data for Analogous Compounds

Preparation Methods

Stepwise Synthesis from Pyridine Precursors

A patent-documented method for synthesizing fluorinated pyridine derivatives, closely related to 2-fluoropyridine compounds, involves the following key steps:

- Starting Material: Quinolinic acid or related pyridine dicarboxylic acid derivatives.

- Conversion to Ester: Quinolinic acid is converted into 2,3-pyridinedioic acid-2-isopropyl ester via reaction with thionyl chloride followed by esterification with isopropanol.

- Formation of Amino Intermediate: The ester undergoes a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine, producing 3-amino-2-pyridine isopropyl formate after workup.

- Fluorination: The amino intermediate is treated with sodium nitrite in the presence of hydrogen fluoride-pyridine complex to substitute the amino group with fluorine, yielding 3-fluoro-2-pyridine isopropyl formate.

- Reduction: Finally, reduction with sodium borohydride in the presence of anhydrous calcium chloride converts the ester to 3-fluoropyridine-2-methanol, a key intermediate structurally related to this compound.

This multi-step synthetic route highlights the use of fluorination via diazotization and nucleophilic substitution with hydrogen fluoride, followed by reduction to obtain fluoropyridine alcohols that can be further functionalized.

Functionalization via Chlorine/Fluorine Exchange and Pyridine Ring Construction

While the above method focuses on fluorination of existing pyridine derivatives, another common approach involves:

- Chlorine/Fluorine Exchange: Starting from chlorinated pyridine intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine, fluorine atoms are introduced via vapor-phase fluorination reactions using catalysts like iron fluoride at elevated temperatures.

- Pyridine Ring Construction: Alternatively, pyridine rings can be constructed from trifluoromethyl-containing building blocks, allowing for regioselective placement of fluorine and other substituents.

- Direct Trifluoromethylation: Although more relevant to trifluoromethylpyridines, direct introduction of trifluoromethyl groups using reactive trifluoromethyl copper species has been reported and may be adapted for related fluoropyridine syntheses.

These methods are industrially relevant for large-scale production of fluorinated pyridine derivatives and provide strategies for regioselective fluorine incorporation.

Summary of Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Esterification | Quinolinic acid + thionyl chloride + isopropanol, reflux | 2,3-pyridinedioic acid-2-isopropyl ester |

| 2 | Curtius rearrangement | DPPA, triethylamine, reflux | 3-amino-2-pyridine isopropyl formate |

| 3 | Diazotization and fluorination | Sodium nitrite + hydrogen fluoride-pyridine complex | 3-fluoro-2-pyridine isopropyl formate |

| 4 | Reduction | Sodium borohydride + anhydrous CaCl2, reflux | 3-fluoropyridine-2-methanol |

These steps can be adapted or extended to introduce the pyridin-3-ylmethyl group at the 3-position of the fluoropyridine ring, potentially via subsequent alkylation or cross-coupling reactions.

Research Findings and Industrial Relevance

- The use of quinolinic acid as a low-cost starting material enables cost-effective synthesis routes for fluoropyridine derivatives.

- The fluorination step employing diazotization and hydrogen fluoride-pyridine complex is a well-established method for introducing fluorine atoms selectively on the pyridine ring.

- Industrial processes often combine vapor-phase chlorination and fluorination with catalyst beds to achieve regioselective fluorination on pyridine rings, which could be adapted for the production of this compound.

- The detailed control of reaction temperature, reagent addition rates, and workup procedures is critical to maximize yield and purity.

Q & A

Q. How do steric and electronic effects of substituents impact catalytic applications?

- Methodological Answer : Perform Hammett analysis to correlate substituent σ-values with reaction rates (e.g., Suzuki-Miyaura coupling). Steric effects are quantified using Tolman cone angles or buried volume calculations (%Vbur) from crystallographic data. Compare turnover frequencies (TOF) across substituent libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.